molecular formula C9H15N5O B13530721 1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one

1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one

Katalognummer: B13530721
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: HZMFFKGETGGFHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one is a heterocyclic compound that combines the structural features of both pyrazole and imidazolidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with an appropriate imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethyl)imidazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C9H15N5O

Molekulargewicht

209.25 g/mol

IUPAC-Name

1-[2-(3-amino-4-methylpyrazol-1-yl)ethyl]imidazolidin-2-one

InChI

InChI=1S/C9H15N5O/c1-7-6-14(12-8(7)10)5-4-13-3-2-11-9(13)15/h6H,2-5H2,1H3,(H2,10,12)(H,11,15)

InChI-Schlüssel

HZMFFKGETGGFHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)CCN2CCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.